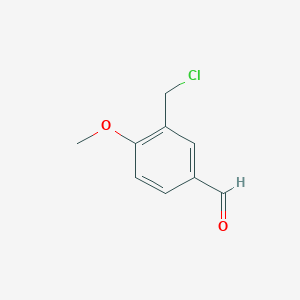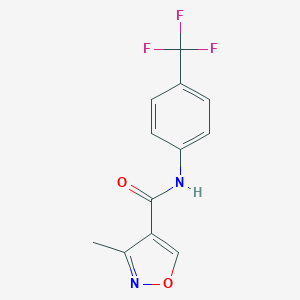
5-Desmethyl-3-methyl Leflunomide
Overview
Description
5-Desmethyl-3-methyl Leflunomide is a compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . It is known for its role as an impurity in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis . This compound is also referred to as Leflunomide EP Impurity E .
Mechanism of Action
Target of Action
The primary target of 5-Desmethyl-3-methyl Leflunomide is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a key role in the de novo synthesis of uridine monophosphate (rUMP), which is required for the synthesis of DNA and RNA .
Mode of Action
This compound acts as an immunomodulatory and immunosuppressive agent . It exerts its effects by inhibiting DHODH, thereby preventing the synthesis of rUMP . This inhibition primarily involves the regulation of autoimmune lymphocytes . It has been suggested that the compound exerts its immunomodulating effects by preventing the expansion of activated autoimmune lymphocytes via interferences with cell cycle progression .
Biochemical Pathways
By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine ribonucleotides . This disruption affects the proliferation of autoimmune lymphocytes, thereby modulating the immune response .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed from the gastrointestinal tract . It is then converted to its active form, teriflunomide, which inhibits DHODH . Approximately 90% of a single dose of the compound is eliminated, with 43% in urine and 48% in feces .
Result of Action
The inhibition of DHODH by this compound results in the suppression of autoimmune lymphocyte proliferation . This suppression can lead to the management of the signs and symptoms of active rheumatoid arthritis (RA), improving physical function and slowing the progression of structural damage associated with the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
It is known that Leflunomide, the parent compound, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a key role in the de novo synthesis of uridine monophosphate (rUMP), required for the synthesis of DNA and RNA
Cellular Effects
Leflunomide has been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Leflunomide, the parent compound, works by inhibiting DHODH, a key enzyme in the de novo synthesis of rUMP This inhibition disrupts the synthesis of DNA and RNA, affecting cell proliferation
Preparation Methods
The synthesis of 5-Desmethyl-3-methyl Leflunomide involves several steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled temperature conditions . The reaction typically occurs in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The product is then purified using column chromatography with a solvent system such as dichloromethane (DCM) and ethyl acetate .
Chemical Reactions Analysis
5-Desmethyl-3-methyl Leflunomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Desmethyl-3-methyl Leflunomide has several scientific research applications:
Comparison with Similar Compounds
5-Desmethyl-3-methyl Leflunomide can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole-4-(4-trifluoromethyl)carboxanilide: Another isoxazole derivative with similar structural features.
Leflunomide: The parent compound from which this compound is derived as an impurity.
The uniqueness of this compound lies in its specific role as an impurity in Leflunomide and its applications in pharmaceutical research and development .
Properties
IUPAC Name |
3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBGILHVSSQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174957 | |
| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208401-20-1 | |
| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208401201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L493ZB2GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
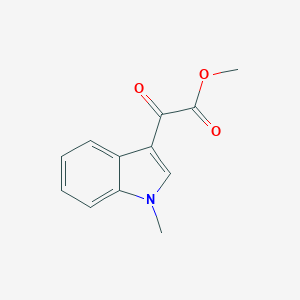
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
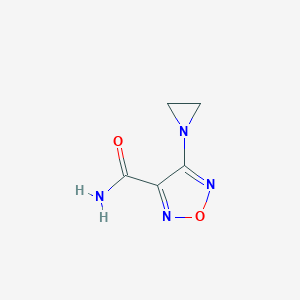
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)



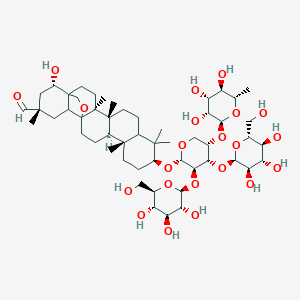
![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)
